Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate
Description
Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative characterized by a trifluoromethyl (-CF₃) group at position 6, an acetyl (-COCH₃) group at position 4, and a methyl ester (-COOCH₃) at position 2. This compound is structurally analogous to intermediates used in pharmaceuticals, agrochemicals, and materials science, where trifluoromethylated pyridines are prized for their electronic and steric effects .
Properties
Molecular Formula |
C10H8F3NO3 |
|---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3NO3/c1-5(15)6-3-7(9(16)17-2)14-8(4-6)10(11,12)13/h3-4H,1-2H3 |
InChI Key |
QMRNYXPCCIXNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Synthetic Routes from Literature and Patents
Starting Materials and Key Intermediates
The preparation often starts from 4,4,4-trifluoro-3-aminobutanoates or related trifluoromethylated pyridine precursors. These are converted through enamines and dihydropyridinone intermediates to the target carboxylate derivatives.
Improved Method without Vinyl Ethers
A patented method (EP2821398A1) outlines an improved synthetic pathway that avoids the use of vinyl ethers and unstable trifluoroacetylated intermediates. This method proceeds via:
- Conversion of 4,4,4-trifluoro-3-aminobutanoates to enamines.
- Cyclization to dihydropyridinones.
- Subsequent functional group transformations to yield the trifluoromethylpyridine carboxylate derivatives.
This approach reduces the number of synthetic steps and enhances safety and cost-effectiveness.
Fluorination and Chlorination Strategies
Vapor-phase catalytic fluorination and chlorination of methylpyridines have been reported as methods to introduce trifluoromethyl groups and other substituents on the pyridine ring. For example, 3-picoline can be chlorinated and subsequently fluorinated in a fluidized-bed reactor to yield trifluoromethylated pyridine intermediates, which can then be further functionalized.
Etherification and Amination Routes
Another route involves coupling ethyl 4-chloro-3-oxobutyrate with ethylene glycol monomethyl ether under sodium hydride catalysis in tetrahydrofuran (THF), followed by amination and ring closure to form nicotinate derivatives bearing trifluoromethyl groups. However, this route suffers from low yields and difficult purification due to side reactions and the use of harsh reagents.
Representative Synthetic Procedure (Summarized)
Data Tables and Comparative Analysis
In-Depth Research Findings
Reaction Optimization
- Use of mild bases and controlled temperatures reduces side reactions during enamine formation and cyclization.
- Avoidance of mutagenic vinyl ethers improves safety profile in large-scale synthesis.
- Continuous flow reactors and fluidized-bed catalytic systems enhance scalability and reproducibility for industrial production.
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm substitution patterns and functional groups.
- Mass spectrometry (MS) confirms molecular weight and purity.
- High-performance liquid chromatography (HPLC) is employed for purity assessment and isolation of isomers.
Scientific Research Applications
Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Acetyl vs. Cyano/Sulfonyl Groups: The acetyl group at position 4 offers a ketone for nucleophilic addition, whereas cyano (e.g., ) or sulfonyl groups (e.g., ) provide steric bulk or hydrogen-bonding capabilities.
- Ester Variations : Methyl esters (target compound) vs. ethyl esters (e.g., ) influence solubility and metabolic stability, with methyl esters typically exhibiting higher hydrolytic stability .
Biological Activity
Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
- Molecular Formula : C10H8F3N1O3
- Molecular Weight : 251.17 g/mol
The biological activity of this compound is largely attributed to its trifluoromethyl group, which enhances lipophilicity and can significantly influence its interaction with biological targets. This compound may modulate enzyme activity and receptor binding through:
- Inhibition of Enzymatic Activity : The trifluoromethyl group can increase binding affinity to specific enzymes, potentially leading to inhibition of metabolic pathways.
- Receptor Modulation : It may act as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activity Overview
- Antimicrobial Activity :
-
Anticancer Properties :
- Preliminary studies suggest that this compound may inhibit cancer cell proliferation. The mechanism is thought to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate specific pathways.
-
Anti-inflammatory Effects :
- Some derivatives of pyridine compounds have demonstrated anti-inflammatory properties, which could be relevant for this compound. These effects are often mediated through the inhibition of pro-inflammatory cytokines.
Table 1: Biological Activity Comparison
| Compound Name | MIC (µg/mL) | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | 3.12 - 12.5 | Yes (Preliminary) | Potential (needs study) |
| Isoniazid (control) | 0.25 | Yes | No |
| Ciprofloxacin (control) | 2 | Yes | No |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as an antibacterial agent . -
Anticancer Screening :
In a preliminary screening for anticancer activity, this compound was tested against several cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation. Further investigations are required to determine the specific molecular targets involved in this activity . -
Inflammatory Response Modulation :
Research into the anti-inflammatory properties of related compounds suggests that this compound may reduce levels of inflammatory markers in vitro, indicating potential therapeutic applications in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
